(1S,2R,5R)-2,10-Epoxypinane
Description
Structure
3D Structure
Properties
CAS No. |
23516-38-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,2R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] |
InChI |
InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3/t7-,8+,10+/m1/s1 |
InChI Key |
OUXAABAEPHHZPC-WEDXCCLWSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@@]3([C@H]1C2)CO3)C |
Canonical SMILES |
CC1(C2CCC3(C1C2)CO3)C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Chemoselectivity of 1s,2r,5r 2,10 Epoxypinane
Isomerization Reactions of Epoxypinanes
Acid-catalyzed isomerization of (1S,2R,5R)-2,10-epoxypinane can lead to a diverse array of valuable rearranged products. The selective formation of these products is a key challenge and an area of significant research interest.
Acid-Catalyzed Rearrangements to Value-Added Intermediates (e.g., Campholenic Aldehyde, Myrtanal, Myrtenol)
The acid-catalyzed rearrangement of this compound can yield several commercially important compounds, including myrtanal, myrtenol (B1201748), and perillyl alcohol. While campholenic aldehyde is a major product from the isomerization of the isomeric α-pinene oxide, its formation from β-pinene oxide is not a primary pathway. The product distribution is highly sensitive to the reaction conditions.
For instance, the isomerization of β-pinene oxide has been shown to produce myrtanal, myrtenol, and perillyl alcohol. researchgate.netresearchgate.net The selectivity towards these products can be controlled by the choice of catalyst and solvent. For example, using Fe/SBA-15 as a catalyst can lead to a high yield of myrtanal (up to 85%). researchgate.net In another study, the use of a protic tetraimidazolium salt as a catalyst in DMSO at elevated temperatures favored the formation of perillyl alcohol at the expense of myrtanal and myrtenol. researchgate.net
The following table summarizes the product distribution from the isomerization of β-pinene oxide under different catalytic conditions.
Table 1: Product Distribution in the Isomerization of β-Pinene Oxide
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Myrtanal Selectivity (%) | Myrtenol Selectivity (%) | Perillyl Alcohol Selectivity (%) |
|---|---|---|---|---|---|---|
| Fe/MCM-41 | Toluene | 70 | 97 | 23 | 12 | 46 |
| Fe/SBA-15 | Not Specified | Not Specified | High | Up to 85 | Not Reported | Not Reported |
| [PEimi][HNO3]4 | DMSO | 80 | 95 | Low | Low | >44 |
Detailed Mechanistic Pathways of Rearrangements
The acid-catalyzed rearrangements of this compound proceed through the formation of carbocationic intermediates upon protonation of the epoxide oxygen. The stability and subsequent reaction pathways of these carbocations determine the final product distribution.
A plausible mechanism begins with the protonation of the epoxide oxygen, leading to the formation of a tertiary carbocation. researchgate.net This carbocation can then undergo several transformations:
Formation of Myrtanal and Myrtenol: A 1,2-hydride shift can occur, leading to the formation of myrtanal. Alternatively, deprotonation at a neighboring carbon can result in the formation of myrtenol. DFT calculations have shown that the isomerization to myrtanal and myrtenol can proceed in four steps. youtube.com The higher selectivity often observed for myrtanal can be attributed to the ease of a specific hydrogen transference step compared to the pathway leading to myrtenol and perillyl alcohol. youtube.com
Formation of Perillyl Alcohol: The formation of perillyl alcohol involves a more complex rearrangement. After the initial carbocation formation, a ring-opening of the cyclobutane ring can occur, leading to a more stable allylic carbocation. Subsequent deprotonation yields perillyl alcohol. This pathway requires two additional steps compared to the formation of myrtanal and myrtenol. youtube.com
The reaction is under thermodynamic control, as evidenced by the shift in product distribution with increasing reaction time and temperature, where the more stable perillyl alcohol is favored. researchgate.net
Influence of Catalyst Characteristics (e.g., Lewis/Brönsted Acidity) and Solvent Polarity on Selectivity
The chemoselectivity of the isomerization of this compound is profoundly influenced by the nature of the acid catalyst (Lewis vs. Brönsted acidity) and the polarity of the solvent.
Catalyst Acidity:
Lewis acids are generally believed to favor the formation of aldehydes. For example, Zr-Beta, a solid Lewis acid catalyst, has demonstrated high selectivity (up to 94%) for myrtanal in the rearrangement of β-pinene oxide. youtube.com The interaction of the epoxide oxygen with the Lewis acid site is thought to facilitate the specific bond cleavages and rearrangements leading to the aldehyde.
Brönsted acids , on the other hand, can promote the formation of allylic alcohols. The presence of Brønsted acid sites can facilitate the protonation and subsequent rearrangements leading to products like perillyl alcohol.
Solvent Polarity:
The polarity and coordinating ability of the solvent play a crucial role in stabilizing the carbocationic intermediates and influencing the reaction pathways.
Polar aprotic solvents like dimethyl sulfoxide (DMSO) have been shown to significantly enhance the selectivity towards perillyl alcohol. researchgate.net This is attributed to the ability of DMSO to stabilize intermediates with delocalized charges, such as the allylic carbocation leading to perillyl alcohol. researchgate.net
Nonpolar solvents may favor the formation of other products. The choice of solvent can also affect the competitive adsorption of reactants and products on the catalyst surface, thereby influencing selectivity. youtube.com For example, in the rearrangement of the isomeric α-pinene oxide, nonpolar solvents tend to favor the formation of campholenic aldehyde, while polar basic solvents promote the formation of trans-carveol. uci.edu
The interplay between catalyst acidity and solvent properties is critical for directing the reaction towards a desired product.
Ring-Opening Transformations
In addition to isomerization, the strained epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opened products.
Nucleophilic Ring-Opening for Diol and Ether Formation
The reaction of this compound with nucleophiles such as water and alcohols leads to the formation of diols and ethers, respectively. These reactions typically proceed via an SN2-type mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide ring.
In aqueous acidic conditions, the hydrolysis of β-pinene oxide leads to the formation of a diol. One of the identified products is 7-hydroxyterpineol, which results from the opening of the four-membered ring. researchgate.net There is no evidence for the formation of a bicyclic ring-retaining diol. researchgate.net
The alcoholysis of β-pinene oxide, catalyzed by tetracyanoethylene, in the presence of various alcohols (methanol, ethanol, 2-propanol, and 1-butanol) has been shown to produce the corresponding 8-alkoxy ethers of 7,8-dihydroxy-p-menth-1-ene.
Thioepoxidation and Subsequent Derivatizations to Thiol Compounds
The oxygen atom of the epoxide ring in this compound can be replaced by a sulfur atom in a process known as thioepoxidation. This transformation opens up pathways to a range of sulfur-containing pinane (B1207555) derivatives.
Treatment of trans-2,10-epoxy-pinane with N,N-dimethylthioformamide in trifluoroacetic acid results in the formation of three main products:
cis-2,10-Epithio-pinane: The direct replacement of the epoxide oxygen with sulfur.
10-Mercapto-pinene: A rearranged product containing a thiol group.
cis-3,4-Epithiocarane: A rearranged product with a different bicyclic skeleton. researchgate.net
The epithio compound, cis-2,10-epithio-pinane, can be further derivatized. For example, hydride reduction of the related cis-3,4-epithiocarane yields 3-mercapto-carane, demonstrating a pathway to saturated thiol compounds. researchgate.net These thiol compounds are of interest due to the known biological activities of other monoterpene thiols.
Functionalization and Derivatization Reactions of this compound
The unique strained bicyclic structure of this compound, also known as β-pinene oxide, makes it a versatile starting material for the synthesis of a variety of complex molecules. The inherent ring strain of the epoxide and the bicyclo[3.1.1]heptane skeleton drives its reactivity, allowing for a range of functionalization and derivatization reactions. These transformations often proceed with a high degree of stereoselectivity, enabling the synthesis of novel bicyclic, spirocyclic, and polyfunctionalized compounds.
Stereoselective Formation of Novel Bicyclic and Spirocyclic Derivatives
The epoxide ring of this compound is susceptible to ring-opening reactions, which can be catalyzed by both acids and bases. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the nucleophile, the catalyst, and the reaction conditions.
One notable transformation is the acid-catalyzed rearrangement of the epoxide, which can lead to the formation of various bicyclic products. For instance, in the presence of a Lewis acid, the epoxide ring can open to form a carbocation intermediate. This intermediate can then undergo rearrangements, such as 1,2-alkyl shifts, to relieve ring strain, ultimately leading to the formation of new bicyclic frameworks. The stereochemistry of the starting epoxide plays a crucial role in directing the stereochemical outcome of these rearrangements.
While the direct synthesis of spirocyclic compounds from this compound is a specialized area of research, the general principles of spirocycle synthesis can be applied. Spirocycles are characterized by two rings connected by a single common atom. The synthesis of such structures often involves intramolecular cyclization reactions where a pre-functionalized substrate undergoes ring closure. In the context of pinane derivatives, this could involve the functionalization of the pinane skeleton followed by a subsequent cyclization step to form the spirocyclic system. Methodologies for spirocycle synthesis are diverse and include strategies like interrupted Fischer indolizations, dearomatization reactions of indoles, and various condensation reactions researchgate.net.
The table below summarizes representative reactions leading to bicyclic and spirocyclic frameworks, though not all examples start directly from this compound, they illustrate the potential synthetic pathways.
| Starting Material | Reagents and Conditions | Product Type | Reference |
| Pinene Derivative | 1. NBS, DMF, 0 °C; 2. BnCl, NaI, K2CO3, DMF, rt | Spiro heterocycle | researchgate.net |
| Bicyclo[1.1.0]butane derivative | Electrochemical cascade spirocyclization | Spirocyclobutyl oxindole | researchgate.net |
| 2-Methylene-tetrahydronaphtalen-1-ones and N-cyclopropylanilines | Photocatalysis and organic phosphoric acid catalysis | 2-Amino-spiro[4.5]decane-6-one | researchgate.net |
Synthesis of Polyfunctionalized Compounds
The reactivity of the epoxide ring in this compound provides a direct route to polyfunctionalized pinane derivatives. The ring-opening of the epoxide with various nucleophiles introduces new functional groups onto the pinane scaffold.
A common and important reaction is the aminolysis of the epoxide, which involves the ring-opening with an amine to synthesize β-amino alcohols. These compounds are valuable intermediates in the synthesis of pharmaceuticals and chiral auxiliaries. The reaction can be catalyzed by various agents, including lipases in a continuous-flow system, which offers an environmentally friendly approach with benign reaction conditions (35 °C) and short residence times (20 min) mdpi.comresearchgate.net. Metal- and solvent-free protocols using acetic acid have also been developed, providing high yields and excellent regioselectivity rsc.org.
The acid-catalyzed hydrolysis and alcoholysis of this compound are other important pathways to polyfunctionalized compounds. In aqueous acidic conditions, the epoxide can undergo hydrolysis to yield diols. For instance, the reaction in deuterated water has been shown to produce ring-opened products like 7-hydroxyterpineol and the isomerization product perillyl alcohol oberlin.edu. The alcoholysis, in the presence of an alcohol and a catalyst such as tetracyanoethylene, can lead to the formation of sobrerol (B1217407) ethers researchgate.net.
Furthermore, the isomerization of β-pinene oxide can yield a variety of valuable oxygenated monoterpenes. For example, catalysis with tetraimidazolium nitrate can produce myrtenol, myrtanal, and perillyl alcohol rsc.org. These compounds serve as key intermediates in the synthesis of other bioactive molecules.
The following table details some of the key functionalization reactions of this compound.
| Reactant | Reagents and Conditions | Product(s) | Key Features | Reference |
| Epoxides and Amines | Lipase TL IM, continuous-flow reactor, 35 °C, 20 min residence time | β-Amino alcohols | Eco-friendly, high efficiency, benign conditions | mdpi.comresearchgate.net |
| Epoxides and Amines | Acetic acid, metal- and solvent-free | β-Amino alcohols | High yields, excellent regioselectivity | rsc.org |
| β-Pinene oxide | D2O | 7-Hydroxyterpineol, Perillyl alcohol | Ring-opened hydrolysis and isomerization products | oberlin.edu |
| α- and β-Pinene epoxides | Tetracyanoethylene, various alcohols (methanol, ethanol, 2-propanol, 1-butanol) | 8-Alkyl ethers of trans-sobrerol and 7,8-dihydroxy-p-menth-1-ene | Catalyzed alcoholysis | researchgate.net |
| Pinene oxide | Tetraimidazolium nitrate | Myrtenol, Myrtanal, Perillyl alcohol, Diol | Isomerization products | rsc.org |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of (1S,2R,5R)-2,10-Epoxypinane, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR studies are critical for identifying the chemical environment of each proton. The spectrum for the enantiomeric form, (1R,2S,5S)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane], reveals characteristic signals that confirm the bicyclic pinane (B1207555) structure fused with the spiro-oxirane ring. bath.ac.uk The chemical shifts and coupling constants provide insight into the spatial relationships between protons. As enantiomers have identical NMR spectra, this data is representative for the (1S,2R,5R) compound.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 0.91 | s | 3H | CH₃ |
| 1.24 | s | 3H | CH₃ |
| 1.50 | t | 1H | ring CH |
| 1.65 | d | 1H | ring CH |
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. nih.govbhu.ac.in This technique confirms the presence of 10 carbon atoms and, through methods like DEPT (Distortionless Enhancement by Polarization Transfer), can distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. bhu.ac.in Conformational dynamics studies using NMR have also shown that there is restricted rotation around the C2–C10 bond, which locks the oxirane ring into a specific orientation relative to the bicycloheptane (B81988) system. vulcanchem.com
Mass Spectrometry (MS and High-Resolution TOF MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₀H₁₆O, corresponding to a molecular weight of approximately 152.23 g/mol . nih.govnih.gov
High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF MS) can provide a highly accurate mass measurement, which serves to unambiguously confirm the elemental formula of C₁₀H₁₆O. spectroscopyonline.comcopernicus.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
When coupled with Gas Chromatography (GC-MS), mass spectrometry also reveals the fragmentation pattern of the molecule upon electron ionization. nih.govnih.gov This pattern is a molecular fingerprint that helps to confirm the structure. The fragmentation of this compound is consistent with its bicyclic epoxide structure, with characteristic losses of small neutral fragments.
X-ray Crystallography for Absolute Stereochemical Assignment
X-ray crystallography provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a crystalline compound. Analysis of this compound using this technique confirms the connectivity and spatial arrangement of the atoms. vulcanchem.com
The data verifies that the molecule possesses a bicyclo[3.1.1]heptane core with a spiro-fused oxirane ring. vulcanchem.com Crucially, it establishes that the epoxide oxygen atom bridges carbons C2 and C10, forming the strained three-membered ring. vulcanchem.com This analysis is essential for assigning the absolute (1S,2R,5R) configuration of the chiral centers, which is the energetically favored arrangement due to minimized steric hindrance. vulcanchem.com
Chromatographic Techniques (GC) for Purity Assessment and Quantitative Analysis
Gas Chromatography (GC) is a fundamental technique for assessing the purity of this compound and for its quantitative analysis. The compound is sufficiently volatile to be analyzed by GC, which separates it from starting materials, solvents, and byproducts of its synthesis.
In synthetic preparations involving the epoxidation of β-pinene, GC analysis is routinely used to monitor the reaction's progress and to determine the purity of the final product. Industrial-scale production methods report product purities of around 95%, as verified by GC. In specialized applications, such as fragrance analysis, GC can be combined with olfactometry (GC-O) to correlate the chemical structure with its specific pine-like odor. vulcanchem.com The Kovats retention index, an important GC parameter, has been experimentally determined for this compound on various stationary phases. nih.gov
Computational and Theoretical Investigations of 1s,2r,5r 2,10 Epoxypinane Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Energetics
Quantum chemical calculations, with Density Functional Theory (DFT) at the forefront, are instrumental in elucidating the energetics of reactions involving (1S,2R,5R)-2,10-Epoxypinane. These methods allow for the precise calculation of energy differences between stereoisomers and the thermodynamic favorability of various reaction pathways. vulcanchem.comacs.org
A foundational energetic aspect is the inherent stability of the molecule itself. DFT calculations have shown that the (1S,2R,5R) configuration is energetically favored, being 2.3 kcal/mol more stable than its (1R,2S,5S) enantiomer. vulcanchem.com This stability is attributed to minimized steric hindrance between the methyl groups at the C6 position and the spiro-oxirane ring. vulcanchem.com
DFT has also been applied to map the potential energy surfaces of reactions starting from β-pinene oxide, the racemic mixture containing this compound. A notable example is the acid-catalyzed isomerization, which yields several valuable products. Thermodynamic analysis from these studies indicates that while the transformation into products like myrtenol (B1201748), myrtanal, and perillyl alcohol is spontaneous, the pathway leading to myrtanal is the most energetically favorable. acs.org The energetics of such reactions are significantly influenced by the solvent, with computational studies showing that polar aprotic solvents can stabilize the transition state of ring-opening reactions by as much as 10–15 kcal/mol compared to nonpolar solvents.
The table below summarizes key energetic findings from theoretical studies on pinane-based epoxides.
| Subject of Calculation | Method | Finding | Source |
| Stereoisomer Stability | DFT | (1S,2R,5R) is 2.3 kcal/mol more stable than its (1R,2S,5S) enantiomer. | vulcanchem.com |
| Isomerization of β-Pinene Epoxide | DFT | Transformation to myrtanal is the most thermodynamically favorable pathway. | acs.org |
| Solvent Effects on Ring-Opening | DFT | Polar aprotic solvents stabilize the transition state by 10-15 kcal/mol vs. nonpolar solvents. | |
| Ozonolysis of β-Pinene | Quantum-Chemical | The initial cycloaddition of ozone is highly exothermic, with a reaction energy of 51.1 kcal/mol. | aip.org |
| CYP-catalyzed Hydroxylation | DFT | The formation of doublet cis/trans hydroxylated products from β-pinene releases ~48 kcal/mol of Gibbs free energy. | nih.gov |
Modeling of Transition States and Reaction Intermediates
The elucidation of reaction mechanisms hinges on the characterization of transient species, namely transition states and reaction intermediates. Computational modeling provides atomic-level resolution of these fleeting structures, which are often impossible to observe experimentally.
For the formation of 2,10-Epoxypinane (B1582330) via the epoxidation of β-pinene, a concerted mechanism involving a four-part, circular transition state has been proposed. In reactions catalyzed by metal-organic frameworks, DFT studies suggest that the transition state is stabilized by electron-donating groups on the catalyst's surface. researchgate.net
For the subsequent reactions of the epoxide, such as isomerization, computational studies have mapped out multi-step pathways. For instance, the Fe³⁺-catalyzed isomerization of β-pinene epoxide to myrtanal and myrtenol proceeds through four distinct steps. acs.org The transformation to perillyl alcohol requires two additional steps, explaining the higher selectivity towards myrtanal observed experimentally. acs.org Analysis of the Fe-O bond at the bond critical point in these intermediates indicates that the interaction is of a closed-shell type rather than covalent. acs.org
Similarly, DFT studies on the palladium-catalyzed ring-opening of epoxides have identified a rate-limiting concerted step involving both the opening of the epoxide ring and C-C bond formation, which leads to a key diradical intermediate. acs.org
| Reaction | Key Finding on Transition State / Intermediate | Computational Method | Source |
| Epoxidation of β-Pinene | Proposed four-part, circular transition state. | - | |
| Fe³⁺-Catalyzed Isomerization | Myrtanal formation involves four steps; perillyl alcohol involves six. | DFT | acs.org |
| Pd-Catalyzed Ring-Opening | Rate-limiting step is a concerted epoxy ring opening and C-C coupling leading to a diradical intermediate. | DFT | acs.org |
| Ozonolysis of β-Pinene | Cleavage of the primary ozonide intermediate has a barrier of 12.2–17.5 kcal/mol. | Quantum-Chemical | aip.org |
Theoretical Prediction of Stereoselectivity and Regioselectivity
Computational chemistry has become an indispensable tool for predicting the stereochemical and regiochemical outcomes of organic reactions. researchgate.net For this compound, the inherent rigidity of the bicyclo[3.1.1]heptane framework and the specific orientation of the epoxide ring are key determinants of selectivity.
The regioselectivity of nucleophilic attack on the strained oxirane ring is a prime example. The ring undergoes nucleophilic attack preferentially at the less sterically hindered C10 position. vulcanchem.com This allows for highly regioselective transformations into diols or thioethers. vulcanchem.com
In the isomerization of β-pinene epoxide, theoretical studies explain the observed product distribution. The high selectivity for myrtanal in Fe-catalyzed reactions is attributed not only to it being the most thermodynamically favorable product but also to the nature of the hydrogen transfer steps, which are kinetically easier compared to those leading to myrtenol or perillyl alcohol. acs.org The choice of catalyst and solvent is shown to be crucial, with experimental and theoretical work demonstrating how different Lewis acid catalysts (e.g., Zr-Beta, Sn-MCM-41) can steer the reaction towards high selectivity for myrtanal. researchgate.net
Theoretical investigations into the biocatalytic transformations of pinenes by Cytochrome P450 (CYP) enzymes also highlight the prediction of selectivity. DFT calculations on the hydroxylation of β-pinene by a CYP model show that hydrogen abstraction occurs preferentially at the delta (δ) allylic site, leading to specific radical intermediates and subsequently to hydroxylated products. nih.gov
Conformational Landscape Analysis
The reactivity and selectivity of this compound are profoundly influenced by its conformational properties. The rigid bicyclic skeleton significantly restricts the molecule's conformational freedom.
Nuclear magnetic resonance (NMR) studies, complemented by theoretical analysis, have revealed that there is a restricted rotation around the C2–C10 bond. vulcanchem.com This locks the spiro-oxirane ring into a pseudo-axial orientation relative to the bicyclo[3.1.1]heptane system. vulcanchem.com This specific and rigid conformation is a key feature of the molecule's conformational landscape.
This conformational rigidity has significant chemical consequences. It contributes to the molecule's notable resistance to acid-catalyzed ring-opening reactions, a property that is synthetically useful. vulcanchem.com Furthermore, computational studies that analyze the conformational and spectroscopic properties of bicyclic monoterpenes have shown that accurate predictions of rotational constants can be achieved when theoretical models properly account for factors like dispersion corrections. researchgate.net
| Feature | Method | Description | Significance |
| Oxirane Ring Orientation | NMR Spectroscopy | Restricted rotation around the C2-C10 bond locks the oxirane ring in a pseudo-axial position. | vulcanchem.com |
| Reactivity Consequence | Experimental Observation | The rigid conformation contributes to resistance towards acid-catalyzed ring-opening. | vulcanchem.com |
| Enantiomer Stability | DFT Calculation | The (1S,2R,5R) configuration is energetically favored over its enantiomer. | vulcanchem.com |
Natural Occurrence and Biogenetic Pathways of Epoxypinanes
Identification and Isolation from Plant Sources
(1S,2R,5R)-2,10-Epoxypinane has been identified as a volatile constituent in several aromatic plants. The isolation and characterization of this compound are typically achieved through hydrodistillation of the plant material followed by gas chromatography-mass spectrometry (GC-MS) analysis of the resulting essential oil.
Notable plant sources include:
Artemisia annua : This plant, commonly known as sweet wormwood, is a well-documented source of a vast number of terpenoids. wikipedia.orgnih.gov Investigations into its complex phytochemical profile have confirmed the presence of 2,10-epoxypinane (B1582330) among its volatile components. wikipedia.orgnih.gov The plant is renowned for producing the sesquiterpene lactone artemisinin. researchgate.netresearchgate.net
Cymbopogon flexuosus : The essential oil of this species, also known as East Indian lemongrass, has been found to contain 2,10-epoxypinane. nih.govresearchgate.net A detailed analysis of lemongrass oil identified 2,10-epoxypinane as one of the numerous constituents, present in concentrations between <0.2 and ≥0.1%. researchgate.net
The following table summarizes the identification of this compound in these plant sources.
Table 1: Plant Sources of this compound| Plant Species | Common Name | Family | Plant Part Used | Identification Method |
|---|---|---|---|---|
| Artemisia annua | Sweet Wormwood | Asteraceae | Aerial parts (leaves, stems) | GC-MS |
| Cymbopogon flexuosus | East Indian Lemongrass | Poaceae | Aerial parts | GC-MS |
Postulated Biogenetic Routes within Terpenoid Biosynthesis
The formation of this compound is rooted in the fundamental pathways of terpenoid biosynthesis, which produce a vast diversity of structures from simple five-carbon precursors.
Terpenoid Precursor Biosynthesis
All terpenoids, including monoterpenes of the pinane (B1207555) class, are derived from the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to synthesize these precursors: nih.gov
The Mevalonate (B85504) (MVA) Pathway : Primarily located in the cytosol, this pathway starts from acetyl-CoA. acs.org It is generally responsible for producing the precursors for sesquiterpenes (C15) and triterpenes (C30).
The Methylerythritol Phosphate (MEP) Pathway : Occurring in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov It is the primary source of precursors for monoterpenes (C10) and diterpenes (C20).
Since this compound is a monoterpenoid, its carbon skeleton originates from the MEP pathway.
Formation of the Pinane Skeleton
The MEP pathway yields IPP and DMAPP, which are then condensed in a head-to-tail fashion by the enzyme Geranyl Diphosphate Synthase (GPPS) to form the C10 intermediate, geranyl diphosphate (GPP). acs.org GPP is the universal precursor for all monoterpenes. nih.gov
The crucial step in forming the characteristic bicyclic pinane structure is the cyclization of GPP. This reaction is catalyzed by a class of enzymes known as monoterpene synthases, specifically pinene synthase. wikipedia.orgnih.gov The proposed mechanism involves:
Ionization of GPP to form a geranyl carbocation.
An intramolecular attack, where the double bond attacks the carbocation, leading to a series of cyclizations and rearrangements.
The process is controlled within the enzyme's active site to form a pinyl carbocation intermediate. nih.gov
This intermediate can then be deprotonated to yield different pinene isomers, such as α-pinene and β-pinene. nih.gov
Final Epoxidation Step
The final step in the biosynthesis of this compound is the epoxidation of a pinene precursor. Given the structure of 2,10-epoxypinane (also known as β-pinene oxide), the direct precursor is β-pinene. This transformation is likely carried out by a cytochrome P450 monooxygenase or another epoxidizing enzyme. These enzymes utilize molecular oxygen and a reducing agent (like NADPH) to introduce an oxygen atom across the exocyclic double bond of β-pinene, forming the oxirane ring. The stereospecificity of the enzyme dictates the formation of the (1S,2R,5R) isomer.
The table below outlines the key enzymatic steps in the biosynthesis of this compound.
Table 2: Key Enzymes in the Biosynthesis of this compound| Enzyme Class | Specific Enzyme (Example) | Substrate | Product | Pathway Step |
|---|---|---|---|---|
| Prenyltransferase | Geranyl Diphosphate Synthase (GPPS) | IPP and DMAPP | Geranyl Diphosphate (GPP) | Monoterpene Precursor Synthesis |
| Monoterpene Synthase | Pinene Synthase (PS) | Geranyl Diphosphate (GPP) | β-Pinene | Pinane Skeleton Formation |
| Monooxygenase | Cytochrome P450 Enzyme | β-Pinene, O₂, NADPH | This compound | Epoxidation |
Role of 1s,2r,5r 2,10 Epoxypinane As a Chiral Synthon in Complex Molecule Synthesis
Precursors for Biologically Relevant Scaffolds (e.g., Anti-Parkinson Drug Intermediates)
The unique three-dimensional structure of (1S,2R,5R)-2,10-Epoxypinane and its derivatives are instrumental in constructing complex molecular frameworks that are precursors to biologically active compounds. A significant application lies in the synthesis of intermediates for potential therapeutics, including those targeted for neurodegenerative diseases.
Research has demonstrated the use of bicyclic terpene epoxides in the synthesis of valuable intermediates for potent anti-Parkinson drugs. researchgate.net One such key intermediate synthesized from a related pinene epoxide is (1S,2R,3R,5R)-6,6-dimethyl-4-methylenebicyclo[3.1.1]heptane-2,3-diol. researchgate.netresearchgate.net The synthesis showcases how the pinane (B1207555) skeleton can be methodically transformed into a scaffold suitable for drug development. While this specific example starts from α-pinene oxide, the underlying principle of using the pinane framework as a chiral template is directly applicable to derivatives of β-pinene like this compound. The conversion of these terpene-derived epoxides into diols and other functionalized molecules is a critical step in building the core structures of pharmacologically active agents. researchgate.net
Table 1: Synthesis of a Key Intermediate for Anti-Parkinson Drug Development
| Precursor Family | Key Intermediate | Therapeutic Target | Research Finding |
|---|
Synthesis of Chiral Fine Chemicals and Specialty Compounds
The isomerization and rearrangement of pinene epoxides are of significant interest in the fine chemical industry for producing high-value substances. researchgate.net These reactions can yield a variety of chiral molecules that are used as fragrances, flavors, and intermediates for pharmaceuticals. researchgate.netresearchgate.net The rigid pinane framework allows for transformations that lead to specific, desired isomers.
The rearrangement of β-pinene epoxide, for instance, can produce compounds like myrtenal, myrtenol (B1201748), and perillyl alcohol. researchgate.net Myrtenol, in particular, exhibits a range of biological activities and has been used in various applications. researchgate.net The ability to convert abundant natural terpenes into these more valuable specialty chemicals highlights the economic and practical importance of synthons like this compound. bath.ac.ukresearchgate.net The development of heterogeneous catalytic systems for the isomerization of these epoxides is an active area of research, aiming to improve selectivity towards specific high-value products. researchgate.net
Table 2: Examples of Chiral Fine Chemicals from Pinene Epoxide Rearrangement
| Pinene Epoxide | Resulting Fine Chemical | Industrial Application |
|---|---|---|
| β-Pinene Epoxide | Myrtenal | Intermediate for fragrances and pharmaceuticals. researchgate.net |
| β-Pinene Epoxide | Myrtenol | Fragrance, bactericidal, antiphlogistic, and fungicidal applications. researchgate.netresearchgate.net |
| β-Pinene Epoxide | Perillyl Alcohol | Intermediate for pharmaceuticals. researchgate.net |
Building Blocks for Advanced Materials and Polymers
Beyond pharmaceuticals and fine chemicals, terpene-derived epoxides are gaining attention as renewable building blocks for the synthesis of advanced materials and polymers. bath.ac.uk The conversion of terpene feedstocks into functionalized monomers is a key strategy in developing sustainable alternatives to petroleum-based products. bath.ac.uk
Epoxidation is a particularly useful transformation for creating important intermediates for polymers. bath.ac.uk this compound, as a terpene epoxide, can be converted into diol monomers. bath.ac.uk These diols, possessing a defined stereochemistry derived from the starting material, are promising candidates for creating specialized polymers with unique properties. Research has focused on optimizing selective, solvent-free epoxidation processes and subsequent transformations to produce these diol monomers efficiently. bath.ac.uk This approach aligns with the growing demand for bio-based and renewable sources in the polymer industry, leveraging the chemical diversity of natural products like terpenes to construct new materials. bath.ac.ukmdpi.com
Table 3: Application of Terpene Epoxides in Polymer Synthesis
| Source Material | Intermediate | Monomer Type | Application |
|---|
Table 4: List of Mentioned Compounds
| Compound Name | Systematic Name |
|---|---|
| This compound | (1S,2R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] nih.gov |
| β-Pinene | (1R,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane |
| α-Pinene | (1R,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene |
| (1S,2R,3R,5R)-6,6-dimethyl-4-methylenebicyclo[3.1.1]heptane-2,3-diol | (1S,2R,3R,5R)-6,6-dimethyl-4-methylenebicyclo[3.1.1]heptane-2,3-diol |
| α-Pinene oxide | (1S,2R,5R)-2,7,7-Trimethyl-3-oxatricyclo[4.1.1.02,4]octane |
| Myrtenal | (1R)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one |
| Myrtenol | ((1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol |
| Perillyl Alcohol | (4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol |
Future Perspectives and Uncharted Research Territories in Epoxypinane Chemistry
Sustainable Chemical Transformations and Green Chemistry Protocols
The synthesis of (1S,2R,5R)-2,10-Epoxypinane is undergoing a significant transformation, aligning with the core tenets of green chemistry. The focus is shifting from traditional methods, which often use stoichiometric peroxy acids and hazardous solvents, to more sustainable protocols that prioritize waste prevention, atom economy, and the use of benign substances. ijnc.irnih.govresearchgate.net
A key development in this area is the adoption of aqueous hydrogen peroxide (H₂O₂) as a clean and environmentally friendly oxidant. thieme-connect.com H₂O₂'s only byproduct is water, making it a superior alternative to conventional reagents. Research has demonstrated that catalytic systems employing H₂O₂ can achieve high yields and selectivities for the epoxidation of β-pinene, the precursor to this compound. thieme-connect.comresearchgate.net
Recent protocols have successfully employed manganese-based catalysts in combination with H₂O₂ and sodium bicarbonate, achieving good yields of β-pinene oxide in greener solvents like acetonitrile (B52724) or even water-based systems. researchgate.netmdpi.com The optimization of these catalytic systems aims to maximize efficiency while minimizing environmental impact, paving the way for scalable and commercially viable production of bio-based epoxides from renewable resources. rsc.orgnih.gov
Table 1: Comparison of Selected Green Epoxidation Protocols for Pinenes
| Catalytic System | Oxidant | Solvent | Substrate | Key Findings | Reference |
|---|---|---|---|---|---|
| Na₂WO₄ / PhP(O)(OH)₂ / [Me(n-C₈H₁₇)₃N]HSO₄ | Aqueous H₂O₂ | None (Solvent-free) | α-Pinene | Achieved 95% selectivity at 91% conversion at ambient temperature and near-neutral pH. | thieme-connect.com |
| Manganese Sulfate / Salicylic (B10762653) Acid / NaHCO₃ | Aqueous H₂O₂ | Acetonitrile | β-Pinene | Yield of β-pinene oxide reached 76%. | researchgate.net |
| MgO | H₂O₂ / Acetonitrile | Acetone (B3395972) / Water | β-Pinene | Complete conversion with 74% selectivity to the epoxide at 50°C. | researchgate.net |
| Tungsten-based Polyoxometalate | Aqueous H₂O₂ | None (Solvent-free) | Crude Sulfate Turpentine (B1165885) (contains β-pinene) | Successfully epoxidized terpenes directly from an untreated industrial feedstock. | rsc.org |
| Mn-rich ecocatalyst (from water lettuce) | H₂O₂ / NaHCO₃ | Acetonitrile | β-Pinene | Demonstrated good yields using a catalyst derived from biosourced, metal-accumulating plants. | mdpi.com |
Engineering of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The future of this compound chemistry is intrinsically linked to the development of advanced catalytic systems. The engineering of these catalysts focuses on enhancing their selectivity, activity, and stability, while also ensuring they are recoverable and reusable, which is a cornerstone of sustainable industrial processes. researchgate.net
A significant area of research is the immobilization of homogeneous catalysts onto solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction mixture and potential for reuse. researchgate.net Materials like mesoporous silica (B1680970) (e.g., SBA-15, MCM-41), activated carbon, and zeolites are being explored as supports. researchgate.netmdpi.comacs.org For example, ammonium (B1175870) phosphotungstate immobilized on imidazolized activated carbon has been shown to be a durable and stable catalyst for the tandem epoxidation-hydration of α-pinene, a related pinane (B1207555) derivative. mdpi.com Similarly, supported ionic liquid catalysts (SILCAs) are being investigated for the isomerization of pinene oxides, offering a unique reaction environment that can be tuned to control product distribution. acs.org
The nature of the catalyst's active site is crucial for directing the reaction toward desired products. For instance, in the isomerization of pinene epoxides, the balance between Brønsted and Lewis acid sites can determine the selectivity towards different high-value products like carveol (B46549) or campholenic aldehyde. acs.org Hierarchical beta zeolites with tailored acidity and porosity have been shown to yield up to 42% trans-carveol from α-pinene oxide. acs.org Computational studies suggest that for Fe-catalyzed isomerization of β-pinene epoxide, the transformation into myrtanal is the most thermodynamically favorable path. acs.org
The development of these engineered catalysts is not just about improving yield; it's about gaining precise control over reaction pathways to selectively synthesize valuable chemicals from a renewable feedstock.
Table 2: Performance of Engineered Catalysts in Pinane Epoxide Transformations
| Catalyst | Support Material | Reaction Type | Key Outcome | Reference |
|---|---|---|---|---|
| Ammonium Phosphotungstate | Imidazolized Activated Carbon | Tandem Epoxidation-Hydration (α-pinene) | Stable, reusable catalyst with 90.6% α-pinene conversion and 40.5% sobrerol (B1217407) selectivity. | mdpi.com |
| Fe or Cu Complexes | MCM-41 / SBA-15 | Isomerization (α- & β-pinene oxides) | Selectivity is influenced by the metal, support, and solvent; Fe/SBA-15 showed high selectivity for myrtanal from β-pinene epoxide. | researchgate.netresearchgate.net |
| Hierarchical Beta Zeolite | - | Isomerization (α-pinene oxide) | Achieved 42% yield of trans-carveol, with selectivity linked to mesoporosity and acid site ratio. | acs.org |
| Lewis Acids | Supported Ionic Liquid (SILCA) | Isomerization (α- & β-pinene oxides) | Demonstrated as efficient and tunable catalysts for transformations of pinene oxides. | acs.org |
Deepening Mechanistic Understanding through Advanced Analytical and Computational Synergies
Progress in epoxypinane chemistry increasingly relies on the powerful synergy between advanced analytical techniques and computational modeling. This combination allows researchers to move beyond empirical observations to develop a fundamental, atomistic understanding of reaction mechanisms, catalyst behavior, and the factors governing product selectivity. acs.orgresearchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. utwente.nlearthlinepublishers.com DFT calculations are used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the thermodynamic favorability of different product formations. For example, a detailed DFT study on the isomerization of α- and β-pinene epoxides catalyzed by Fe³⁺ species elucidated the multi-step mechanisms leading to products like myrtanal, myrtenol (B1201748), and carveol. acs.orgnih.gov Such studies revealed that the formation of campholenic aldehyde from α-pinene oxide is spontaneous, whereas carveol formation is not, providing a theoretical basis for observed experimental selectivities. acs.orgnih.gov These computational models also help in analyzing the nature of the catalyst-substrate interaction, confirming, for instance, a closed-shell (ionic) rather than covalent bond between the iron catalyst and the epoxide oxygen. acs.orgresearchgate.net
These computational insights are validated and complemented by advanced analytical methods. Techniques like in-situ Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time monitoring of reactions, identifying transient intermediates and providing kinetic data that can be used to refine mechanistic models. X-ray crystallography provides precise structural information on catalysts and stable intermediates, offering a static snapshot that corroborates computationally derived geometries. The integration of these experimental data with computational results creates a comprehensive picture of the reaction landscape, guiding the rational design of more efficient and selective catalysts and processes.
Expanding the Synthetic Utility via Chemoenzymatic and Photochemical Strategies
Beyond conventional catalysis, the frontiers of this compound chemistry are being expanded by harnessing the unique potential of chemoenzymatic and photochemical methods. These strategies offer novel reaction pathways, often with exceptional selectivity and under mild, environmentally friendly conditions.
Chemoenzymatic synthesis integrates the precision of biological catalysts (enzymes) with the versatility of chemical synthesis. rsc.orgacs.org Enzymes, such as lipases and cytochrome P450 monooxygenases, can perform highly specific transformations that are difficult to achieve with traditional chemical catalysts. rsc.org For instance, lipases like Novozym 435 have been used to catalyze the in situ formation of peroxy acids from fatty acids and H₂O₂, which then act as the epoxidizing agent for pinenes. scientific.netdechema-dfi.de This approach avoids the handling of unstable peroxy acids and operates under mild temperatures. Cytochrome P450 enzymes are particularly promising for their ability to insert oxygen at specific positions on the pinane skeleton, potentially leading directly to functionalized products like sobrerol from α-pinene. rsc.org While challenges like enzyme stability and cofactor regeneration remain, ongoing research into enzyme engineering and process optimization, such as using continuous stirred-tank reactors (CSTRs), is paving the way for scalable chemoenzymatic routes to pinane-based materials. dechema-dfi.denih.gov
Photochemistry , the use of light to drive chemical reactions, represents another exciting and largely uncharted territory. beilstein-journals.org Photochemical transformations can access unique electronically excited states of molecules, enabling reactions that are not possible through thermal methods. torvergata.it The application of photochemistry to this compound could lead to novel rearrangements, cycloadditions, or functionalizations. oaepublish.com The development of photocatalysis, where a catalyst absorbs light to initiate a reaction, further expands the possibilities, often allowing the use of low-energy visible light. unirioja.esnih.gov While specific photochemical applications for this compound are still emerging, research into the phototransformation of other complex organic molecules demonstrates the potential for creating novel molecular architectures under exceptionally mild conditions. The convergence of photochemistry with flow reactor technology also promises enhanced control, efficiency, and scalability for these light-induced reactions. torvergata.itunirioja.es
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (1S,2R,5R)-2,10-Epoxypinane, and how are they experimentally determined?
- Methodological Answer : Key properties include melting point, solubility, optical rotation, and stability under varying pH/temperature. These are determined using:
- Differential Scanning Calorimetry (DSC) for melting point analysis.
- High-Performance Liquid Chromatography (HPLC) paired with polarimetric detection to assess optical purity.
- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and X-ray crystallography for structural confirmation.
- Accelerated stability studies (e.g., 40°C/75% RH for 6 months) to evaluate degradation profiles.
- Example Data Table :
| Property | Method | Typical Value |
|---|---|---|
| Melting Point | DSC | 98–102°C |
| Optical Rotation (α) | Polarimetry (589 nm, 20°C) | +24.5° (c=1, CHCl₃) |
| Solubility in Ethanol | Gravimetric Analysis | 25 mg/mL at 25°C |
- References : Experimental validation aligns with protocols for stereochemical characterization and chemical documentation standards .
Q. What synthetic routes are established for this compound, and how is purity validated?
- Methodological Answer : Common routes include:
- Epoxidation of pinene derivatives using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.
- Enzymatic resolution for enantiomeric purity.
- Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient).
- Validation tools:
- Gas Chromatography-Mass Spectrometry (GC-MS) for intermediate tracking.
- Chiral HPLC to confirm >99% enantiomeric excess.
- References : Synthesis and analytical workflows mirror best practices in stereoselective synthesis and reproducibility guidelines .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation.
- References : Safety protocols derived from MSDS guidelines for related bicyclic terpenoids .
Advanced Research Questions
Q. How can experimental designs address stereochemical instability of this compound under thermal stress?
- Methodological Answer :
- Design of Experiments (DOE) : Vary temperature (30–100°C), solvent polarity (hexane to DMSO), and catalytic additives (e.g., Lewis acids).
- Analytical Tools :
- Dynamic NMR to monitor epoxide ring-opening kinetics.
- Circular Dichroism (CD) for real-time conformational analysis.
- Statistical Analysis : Multivariate regression to identify degradation drivers.
- References : Aligns with iterative research frameworks for chemical stability and DOE principles .
Q. How should researchers resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer :
- Comparative Replication : Reproduce conflicting studies using identical reagents (e.g., catalyst batch, solvent grade).
- Control Experiments : Test for trace metal contaminants (via ICP-MS) or moisture sensitivity.
- Data Harmonization : Apply Cohen’s kappa coefficient to assess inter-lab variability.
- References : Conflict resolution strategies are informed by qualitative research rigor and reproducibility standards .
Q. What documentation practices ensure reproducibility in multi-step syntheses of this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Record reaction parameters (e.g., stirring speed, cooling rate).
- Open Data Sharing : Upload raw NMR/FID files and chromatograms to repositories like Zenodo.
- Peer Review : Pre-publication protocol validation via independent labs.
- References : Best practices drawn from data integrity guidelines and FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
